(4-Bromo-2-chloro-6-fluorophenyl)methanol
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Overview
Description
(4-Bromo-2-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-6-fluorophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the stepwise introduction of halogen atoms through electrophilic aromatic substitution reactions. For instance, starting with phenylmethanol, bromination, chlorination, and fluorination can be carried out sequentially under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using appropriate catalysts and reagents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4-Bromo-2-chloro-6-fluorophenyl)aldehyde or (4-Bromo-2-chloro-6-fluorophenyl)carboxylic acid, while reduction may produce (4-Bromo-2-chloro-6-fluorophenyl)methane.
Scientific Research Applications
(4-Bromo-2-chloro-6-fluorophenyl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (2-Bromo-4-chloro-6-fluorophenyl)methanol
Uniqueness
(4-Bromo-2-chloro-6-fluorophenyl)methanol is unique due to the specific positions of the halogen atoms on the benzene ring, which can significantly affect its chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C7H5BrClFO |
---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
(4-bromo-2-chloro-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
InChI Key |
GWFJIXCKCKGJDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Cl)Br |
Origin of Product |
United States |
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